Cas no 52776-05-3 (9,10[1',2']-Benzenoanthracene, 2,3-dibromo-9,10-dihydro-)
![9,10[1',2']-Benzenoanthracene, 2,3-dibromo-9,10-dihydro- structure](https://de.kuujia.com/scimg/cas/52776-05-3x500.png)
52776-05-3 structure
Produktname:9,10[1',2']-Benzenoanthracene, 2,3-dibromo-9,10-dihydro-
9,10[1',2']-Benzenoanthracene, 2,3-dibromo-9,10-dihydro- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 9,10[1',2']-Benzenoanthracene, 2,3-dibromo-9,10-dihydro-
- AH-357/31481008
- Triptycene
- EINECS 207-519-3
- 9,10[1',2']-Benzenoanthracene,9,10-dihydro-
- 477-75-8
- SY049545
- UNII-CL32869MEP
- CL32869MEP
- CHEBI:188520
- 9,10-dihydro-9,10-o-benzenoanthracene
- 9,10(1',2')-Benzenoanthracene, 9,10-dihydro-
- MFCD00003813
- NSC122926
- AC-37906
- 9,10[1',2']-Benzenoanthracene, 9,10-dihydro-
- 52776-05-3
- F14824
- 9,10oBenzeno9,10dihydroanthracene
- Tryptycene
- 9,10-o-Benzeno-9,10-dihydroanthracene
- 9,10oBenzenoanthracene, 9,10dihydro (8CI)
- TRIPTYCENE;Triptycene
- 207-519-3
- SY252774
- TRIPTYCENE [MI]
- AKOS004901795
- 9,10-o-Benzenoanthracene, 9,10-dihydro-(8CI)
- NSC-122926
- Anthracene, 9,10-dihydro-9,10-O-benzeno-
- DTXSID6060058
- NS00031725
- Q411264
- 9,10Dihydro9,10benzenoanthracene
- STL556834
- NSC 122926
- BBL103025
- 9,10-Dihydro-9,10-[1,2]benzenoanthracene
- AS-17890
- FT143853
- Tribenzobicyclo(2.2.2)octatriene
- 9,10(1',2')Benzenoanthracene, 9,10dihydro
- 9,10-o-Benzenoanthracene, 9,10-dihydro-
- pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene (non-preferred name)
- T2807
- CS-W018422
- Triptycene, 98%
- Tripycene
- pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene
- 9,10oBenzenoanthracene, 9,10dihydro
- 9,2']-Benzenoanthracene, 9,10-dihydro-
- pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene
- YSWG054
- 9,10-DIHYDRO-9,10-(1,2)-BENZENOANTHRACENE
- DTXCID6040581
- Tribenzobicyclo[2.2.2]octatriene
-
- Inchi: InChI=1S/C20H14/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)20(14)18-12-6-4-10-16(18)19/h1-12,19-20H
- InChI-Schlüssel: NGDCLPXRKSWRPY-UHFFFAOYSA-N
Berechnete Eigenschaften
- Genaue Masse: 254.109550447Da
- Monoisotopenmasse: 254.109550447Da
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 0
- Komplexität: 279
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topologische Polaroberfläche: 0Ų
9,10[1',2']-Benzenoanthracene, 2,3-dibromo-9,10-dihydro- Verwandte Literatur
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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